molecular formula C7H5ClN2 B1358554 5-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 866546-07-8

5-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1358554
Key on ui cas rn: 866546-07-8
M. Wt: 152.58 g/mol
InChI Key: MFZQJIKENSPRSJ-UHFFFAOYSA-N
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Patent
US08742113B2

Procedure details

Under a nitrogen atmosphere, to a solution of potassium tert-butoxide (4.0 g, 0.036 mol) in 1-methyl-2-pyrrolidone (8.0 mL) which stirred with heating at 80° C., a solution of 2-amino-5-chloro-3-[(trimethylsilyl)ethynyl]pyridine (4.0 g, 0.018 mol) in 1-methyl-2-pyrrolidone (22 mL) was added dropwise and the mixture was stirred for 1 h. Cooled to ambient temperature, the reaction mixture was diluted with brine and stirred, then extracted with diethyl ether for 3 times. The organic layer was washed with brine, dried over sodium sulfate and concentrated to afford 5-chloro-7-azaindole as solid (2.3 g, y. 85%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[NH2:7][C:8]1[C:13]([C:14]#[C:15][Si](C)(C)C)=[CH:12][C:11]([Cl:20])=[CH:10][N:9]=1>CN1CCCC1=O.[Cl-].[Na+].O>[Cl:20][C:11]1[CH:12]=[C:13]2[C:8](=[N:9][CH:10]=1)[NH:7][CH:15]=[CH:14]2 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
NC1=NC=C(C=C1C#C[Si](C)(C)C)Cl
Name
Quantity
22 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled to ambient temperature
STIRRING
Type
STIRRING
Details
stirred
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether for 3 times
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C2C=CNC2=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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